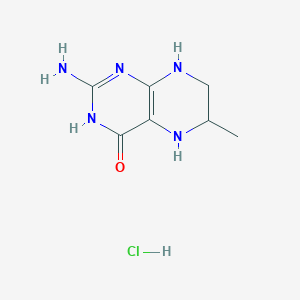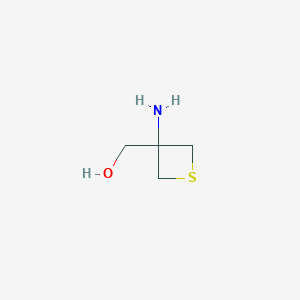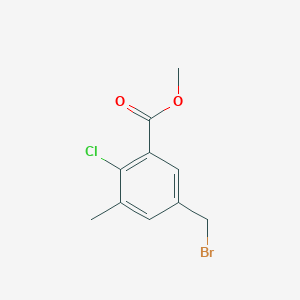
2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride is a chemical compound with the molecular formula C7H11N5O·HCl It is a derivative of pteridine, a bicyclic compound that is significant in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetaldehyde in the presence of hydrochloric acid, leading to the formation of the desired pteridine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of pteridine.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-4,7-dione derivatives, while substitution reactions can produce various substituted pteridines.
Scientific Research Applications
2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: This compound is studied for its role in enzymatic reactions and metabolic pathways.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved often include key metabolic processes where pteridine derivatives play a crucial role.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpteridine: Similar in structure but differs in the position of the hydroxyl group.
6-Methylpterin: Lacks the amino group at the 2-position.
Tetrahydrobiopterin: A naturally occurring pteridine derivative with additional hydroxyl groups.
Uniqueness
2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
67129-04-8 |
|---|---|
Molecular Formula |
C7H12ClN5O |
Molecular Weight |
217.66 g/mol |
IUPAC Name |
2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;hydrochloride |
InChI |
InChI=1S/C7H11N5O.ClH/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5;/h3,10H,2H2,1H3,(H4,8,9,11,12,13);1H |
InChI Key |
UXJCSNQRWGHFMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(N1)C(=O)NC(=N2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B15201188.png)



![12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B15201218.png)

![8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15201222.png)
![8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B15201227.png)



